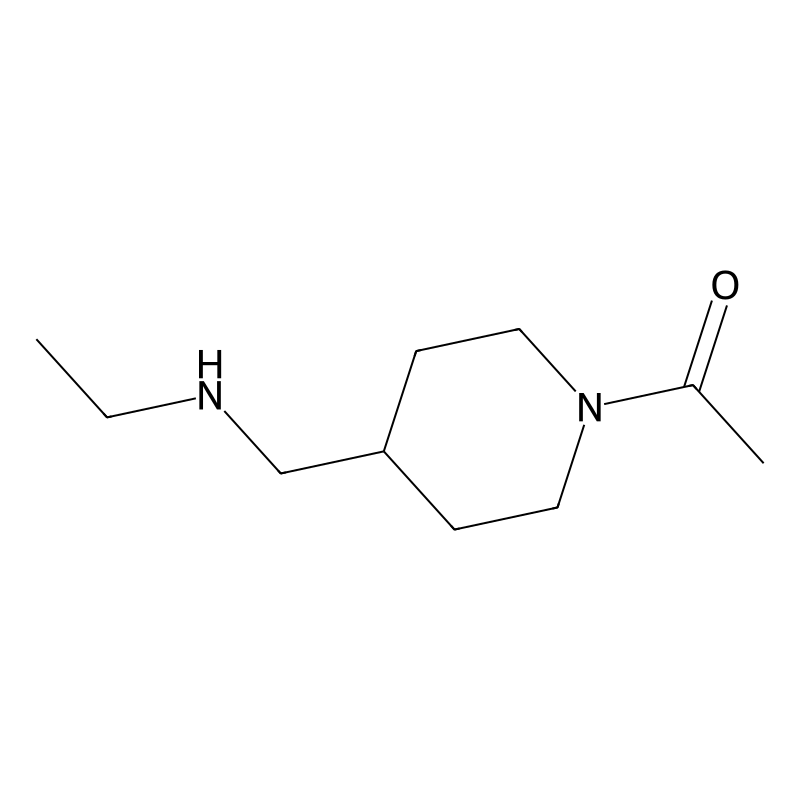

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: Due to the presence of the piperidine ring, 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone could be investigated for potential medicinal properties. Piperidine derivatives have been found to possess a wide range of biological activities, including acting as analgesics, antidepressants, and anticonvulsants []. Research would be needed to determine if this specific molecule has any therapeutic potential.

- Organic Chemistry: The molecule could be of interest to organic chemists studying the synthesis and reactivity of piperidine derivatives. Researchers might explore different methods for synthesizing this molecule or investigate its reactions with other chemicals.

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone is a chemical compound characterized by its piperidine structure, which includes an ethylaminomethyl substituent and an ethanone functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that can influence biological activity and chemical reactivity.

- Oxidation: This process may convert the compound into various N-oxides, which can exhibit different pharmacological properties.

- Reduction: The compound can be reduced to form different amine derivatives, potentially altering its biological activity.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring, expanding the compound's utility in synthetic chemistry.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and strong bases such as sodium hydride for substitution reactions.

Research indicates that 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone exhibits significant biological activity. It has been investigated for its potential role as a ligand in receptor studies and biochemical assays. The compound's interaction with specific molecular targets may modulate neurotransmission pathways, making it a candidate for therapeutic applications in treating neurological disorders. Its unique structure allows it to bind selectively to certain receptors, which can influence various physiological processes.

The synthesis of 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available piperidine derivatives.

- Chiral Resolution: If necessary, chiral resolution techniques may be employed to obtain the desired enantiomer.

- Functionalization: The introduction of the ethylaminomethyl group and the ethanone moiety can be achieved through various organic reactions, such as alkylation or acylation.

In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance product consistency and yield. Advanced purification techniques like chromatography are often employed to achieve high purity levels.

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone has diverse applications across several fields:

- Medicinal Chemistry: It is explored for its potential therapeutic properties in treating neurological disorders.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

- Material Science: It may be utilized in developing advanced materials due to its chemical properties.

Interaction studies of 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone focus on its binding affinity to various receptors and enzymes. These studies help elucidate the compound's mechanism of action and its potential effects on neurotransmission and other biological pathways. Understanding these interactions is crucial for assessing the compound's pharmacological potential and safety profile.

Several compounds are structurally similar to 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone, including:

- N,N-Dimethylpiperidin-3-amine: This compound lacks the ethylaminomethyl substituent but shares a similar piperidine structure.

- 4-Ethylpiperidine: A derivative with an ethyl group on the piperidine ring but without the additional functional groups present in 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone.

- N-Methylpiperidine: A simpler piperidine derivative that does not possess the chiral center or the ethanone functionality.

Uniqueness

The uniqueness of 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone lies in its specific combination of structural features, including the presence of both an ethylaminomethyl group and an ethanone moiety. This configuration not only imparts distinctive stereochemical properties but also enhances its potential for selective biological activity compared to similar compounds. The ability to modulate receptor interactions makes it a valuable candidate for further research in medicinal chemistry and related fields.